molecular formula C32H48O8S B561867 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside CAS No. 229644-17-1

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

Cat. No.: B561867
CAS No.: 229644-17-1
M. Wt: 592.8
InChI Key: XCNUAQFXJPMZLU-BPXMXZQQSA-N
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Description

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase, also known as CLN1. This lysosomal hydrolase removes long-chain fatty acyl groups from modified cysteine residues in proteins. The compound is cleaved by palmitoyl-protein thioesterase to release the fluorescent moiety 4-methylumbelliferyl .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside, also known as Mu-6S-Palm-β-Glc, is palmitoyl-protein thioesterase (PPT) . PPT is a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins .

Mode of Action

Mu-6S-Palm-β-Glc acts as a fluorogenic substrate for PPT . It is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The biochemical pathway primarily affected by Mu-6S-Palm-β-Glc involves the depalmitoylation of proteins. Depalmitoylation is the process of removing palmitate, a 16-carbon saturated fatty acid, from proteins. This process is crucial for the regulation of protein localization, stability, and function .

Result of Action

The cleavage of Mu-6S-Palm-β-Glc by PPT results in the release of 4-MU, a fluorescent compound. This fluorescence can be measured and used to determine the activity of PPT . Deficiency in PPT activity is commonly associated with a neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis .

Action Environment

The action of Mu-6S-Palm-β-Glc is influenced by the pH of its environment. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy of Mu-6S-Palm-β-Glc as a fluorogenic substrate may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves the reaction of 4-methylumbelliferyl with 6-thio-palmitate and beta-D-glucopyranoside under specific conditions. The compound is typically synthesized in a crystalline solid form with a purity of ≥95% .

Industrial Production Methods: Industrial production methods for this compound involve the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility. The compound is soluble in DMF and DMSO at concentrations of 30 mg/mL .

Scientific Research Applications

Introduction to 4-Methylumbelliferyl 6-Thio-Palmitate-β-D-Glucopyranoside

4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a specialized fluorogenic substrate primarily used in biochemical assays, particularly for studying palmitoyl-protein thioesterase activity. This compound has garnered attention for its applications in various fields, including clinical diagnostics and enzyme activity assays.

Biochemical Assays

4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside serves as a fluorogenic substrate in assays for palmitoyl-protein thioesterase (PPT) activity. This enzyme is crucial for the hydrolysis of thioester bonds in palmitoylated proteins, which are significant in cellular signaling and membrane dynamics. The fluorescence emitted upon substrate cleavage allows for sensitive detection of enzyme activity, making it valuable in research and diagnostic laboratories .

Clinical Diagnostics

This compound has been utilized in the diagnosis of infantile neuronal ceroid lipofuscinosis (INCL), a genetic disorder characterized by the accumulation of lipopigments in the body's tissues. The ability to measure PPT activity using this substrate aids in identifying patients with INCL, providing a critical tool for early diagnosis and potential therapeutic monitoring .

Research on Lipid Metabolism

Studies have employed 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside to investigate lipid metabolism pathways, particularly those involving palmitoylation—a post-translational modification that affects protein localization and function. By measuring the enzymatic activity related to palmitoylation, researchers can gain insights into various metabolic disorders and cellular processes .

Enzyme Kinetics Studies

The compound is also used in enzyme kinetics studies to understand the reaction mechanisms and kinetics of palmitoyl-protein thioesterase. By varying substrate concentrations and measuring the resultant fluorescence, researchers can determine kinetic parameters such as VmaxV_{max} and KmK_m, which are essential for characterizing enzyme behavior under different conditions .

Case Study 1: Diagnosis of INCL

A study demonstrated the application of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside in diagnosing INCL through enzyme activity assays. Patients with confirmed diagnoses exhibited significantly reduced PPT activity compared to healthy controls, highlighting the substrate's utility in clinical settings .

Case Study 2: Lipid Metabolism Research

In research focusing on lipid metabolism, scientists utilized this fluorogenic substrate to assess the impact of various inhibitors on PPT activity. Results indicated that specific inhibitors could effectively reduce enzymatic activity, providing insights into potential therapeutic targets for metabolic disorders linked to palmitoylation .

Biological Activity

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside (Mu-6S-Palm-β-Glc) is a fluorogenic substrate primarily utilized in biochemical research, particularly in studies involving palmitoyl-protein thioesterase (PPT), an enzyme crucial for the depalmitoylation of proteins. This compound's unique properties make it an essential tool for understanding various biological processes, especially those related to neuronal health and lysosomal function.

Mu-6S-Palm-β-Glc is characterized by its ability to release the fluorescent moiety 4-methylumbelliferone (4-MU) upon enzymatic cleavage by PPT. This reaction is vital for monitoring enzyme activity in various assays. The mechanism involves the hydrolysis of the thioester bond, which releases palmitate and 4-MU, allowing researchers to quantify PPT activity through fluorescence measurements.

Key Reactions

  • Hydrolysis Reaction :
    Mu 6S Palm GlcPPTPalmitate+4 Methylumbelliferone\text{Mu 6S Palm Glc}\xrightarrow{\text{PPT}}\text{Palmitate}+\text{4 Methylumbelliferone}

Biological Activity and Applications

The biological activity of Mu-6S-Palm-β-Glc extends to several areas, including:

  • Neuronal Health : Research indicates that PPT plays a significant role in maintaining synaptic function and neuronal integrity. In studies involving PPT knockout models, disruptions in synaptic vesicle dynamics and increased neuronal degeneration were observed, highlighting the importance of palmitoylation and depalmitoylation processes in neuronal health .
  • Lysosomal Function : The compound has been used to assess lysosomal enzyme activity, particularly in conditions like neuronal ceroid lipofuscinosis (NCL), where PPT deficiency leads to severe neurological symptoms. The ability to track enzyme activity via fluorescence provides insights into disease mechanisms and potential therapeutic targets .
  • Drug Development : Mu-6S-Palm-β-Glc is also explored in drug efficacy studies, particularly in evaluating compounds that modulate PPT activity or influence palmitoylation states of proteins involved in various diseases, including cancer .

Study on Neuronal Ceroid Lipofuscinosis

In a study investigating the effects of PPT1 on neuronal health, researchers utilized Mu-6S-Palm-β-Glc as a substrate to measure enzyme activity. They found that the cleavage of this substrate was significantly reduced in PPT1 knockout mice, correlating with increased levels of palmitoylated proteins and subsequent neurodegeneration. This study underscores the critical role of PPT in maintaining neuronal function and how its impairment can lead to severe pathologies .

Antitumor Activity Assessment

Another investigation assessed the combined effects of trametinib (a MEK inhibitor) and Mu-6S-Palm-β-Glc on malignant pleural mesothelioma cells. The study demonstrated that both agents exhibited antiproliferative effects, with the combination therapy showing enhanced efficacy compared to monotherapies. This highlights the potential of using Mu-6S-Palm-β-Glc in cancer research to explore pathways involving protein modifications through palmitoylation .

Data Table: Summary of Key Findings

Study FocusKey FindingsImplications
Neuronal HealthReduced PPT1 activity correlates with neurodegeneration in knockout modelsImportance of PPT in synaptic function
Lysosomal FunctionMu-6S-Palm-β-Glc used to quantify lysosomal enzyme activityInsights into NCL pathology
Antitumor ActivityCombination therapy showed enhanced efficacy against mesothelioma cellsPotential for novel cancer treatment strategies

Properties

IUPAC Name

S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUAQFXJPMZLU-GEBXWWPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
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4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
Reactant of Route 3
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
Reactant of Route 4
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
Reactant of Route 5
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
Reactant of Route 6
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

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